molecular formula C17H17NO3S B2820044 4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine CAS No. 1223871-61-1

4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine

Cat. No.: B2820044
CAS No.: 1223871-61-1
M. Wt: 315.39
InChI Key: HWAURHCTXVSIRN-UHFFFAOYSA-N
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Description

4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine is a synthetic organic compound belonging to the class of benzoxazines This compound features a benzoxazine ring fused with a sulfonyl group and a styrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine typically involves the following steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through the cyclization of o-aminophenol with formaldehyde and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Styrene Moiety Addition: The styrene moiety is added through a Heck reaction, where the benzoxazine derivative is reacted with 4-methylstyrene in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the Heck reaction using more efficient catalysts and ligands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the styrene moiety, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Electrophilic substitution reactions can occur on the benzoxazine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

    Epoxides and Diols: From oxidation reactions.

    Sulfides and Thiols: From reduction reactions.

    Halogenated or Nitrated Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its structural features may interact with biological targets, offering possibilities for developing new therapeutic agents, particularly in oncology and anti-inflammatory treatments.

Industry

In the industrial sector, this compound can be used in the production of advanced polymers and resins. Its benzoxazine ring structure contributes to the thermal stability and mechanical properties of these materials, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological macromolecules, while the benzoxazine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(2-chlorophenyl)ethenyl]-2,3-dihydro-1,4-benzoxazine
  • 4-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydro-1,4-benzoxazine

Uniqueness

Compared to similar compounds, 4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine is unique due to the presence of the sulfonyl group, which enhances its solubility and reactivity. This makes it more versatile for chemical modifications and potentially more effective in biological applications.

Properties

IUPAC Name

4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-14-6-8-15(9-7-14)10-13-22(19,20)18-11-12-21-17-5-3-2-4-16(17)18/h2-10,13H,11-12H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAURHCTXVSIRN-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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